molecular formula C11H17Cl2N3O2S B2651197 N-(2-amino-1-cyclopropylethyl)-6-chloro-5-methylpyridine-3-sulfonamide hydrochloride CAS No. 1579875-58-3

N-(2-amino-1-cyclopropylethyl)-6-chloro-5-methylpyridine-3-sulfonamide hydrochloride

Cat. No.: B2651197
CAS No.: 1579875-58-3
M. Wt: 326.24
InChI Key: QTDHUFNJWPDBHN-UHFFFAOYSA-N
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Description

N-(2-amino-1-cyclopropylethyl)-6-chloro-5-methylpyridine-3-sulfonamide hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a chlorinated pyridine ring, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(2-amino-1-cyclopropylethyl)-6-chloro-5-methylpyridine-3-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2S.ClH/c1-7-4-9(6-14-11(7)12)18(16,17)15-10(5-13)8-2-3-8;/h4,6,8,10,15H,2-3,5,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDHUFNJWPDBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)NC(CN)C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-1-cyclopropylethyl)-6-chloro-5-methylpyridine-3-sulfonamide hydrochloride typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The initial step often involves the preparation of a cyclopropyl intermediate through a cyclopropanation reaction.

    Chlorination of Pyridine: The pyridine ring is chlorinated at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The sulfonamide group is introduced via a reaction between the chlorinated pyridine and a sulfonamide precursor, often under basic conditions.

    Final Coupling: The cyclopropyl intermediate is then coupled with the chlorinated pyridine-sulfonamide compound under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid derivative under reducing conditions.

    Substitution: The chlorinated pyridine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, thiols, alkoxides.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to sulfonic acids.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-amino-1-cyclopropylethyl)-6-chloro-5-methylpyridine-3-sulfonamide hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

In medicine, the compound’s potential as a pharmaceutical agent is being explored. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of N-(2-amino-1-cyclopropylethyl)-6-chloro-5-methylpyridine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The cyclopropyl group may enhance binding affinity through hydrophobic interactions, while the chlorinated pyridine ring can participate in additional binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-1-cyclopropylethyl)-3-isopropylbenzenesulfonamide hydrochloride
  • N-(2-amino-1-cyclopropylethyl)-N,2,4,5-tetramethyloxolane-3-carboxamide

Uniqueness

Compared to similar compounds, N-(2-amino-1-cyclopropylethyl)-6-chloro-5-methylpyridine-3-sulfonamide hydrochloride stands out due to its specific substitution pattern on the pyridine ring and the presence of a cyclopropyl group. These structural features confer unique reactivity and binding properties, making it a valuable compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

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